molecular formula C12H13ClF3N3 B2856988 (1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 1439897-69-4

(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B2856988
CAS No.: 1439897-69-4
M. Wt: 291.7
InChI Key: GDOPOSKMIIPKNR-UHFFFAOYSA-N
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Description

The compound (1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride is a substituted imidazole derivative featuring a trifluoromethylbenzyl group at the 1-position and a methanamine moiety at the 4-position of the imidazole ring. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

[1-[[3-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-2-9(4-10)6-18-7-11(5-16)17-8-18;/h1-4,7-8H,5-6,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPOSKMIIPKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride, with the CAS number 1439897-69-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The molecular formula of this compound is C12H13ClF3N3C_{12}H_{13}ClF_3N_3 with a molecular weight of 291.70 g/mol. The trifluoromethyl group attached to the phenyl ring significantly influences its biological properties.

PropertyValue
CAS Number1439897-69-4
Molecular FormulaC₁₂H₁₃ClF₃N₃
Molecular Weight291.70 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethyl group in the phenyl ring enhances the compound's lipophilicity and overall potency. Studies have shown that compounds with similar structures exhibit increased inhibition of various enzymes, including those involved in neurotransmitter uptake and inflammatory processes . The SAR indicates that modifications to the imidazole ring can lead to significant changes in biological activity, particularly in anti-inflammatory and anti-cancer contexts.

Pharmacological Effects

Recent research highlights several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Neurotransmitter Modulation : Similar compounds have been noted for their ability to modulate neurotransmitter levels, particularly serotonin and dopamine, which could be beneficial in treating mood disorders .

Case Studies

  • Cytotoxicity Assay : In a study evaluating the cytotoxic effects on human cancer cell lines, this compound demonstrated significant dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a marked reduction of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
  • Neuropharmacology : A behavioral study assessed the impact of this compound on anxiety-like behaviors in rodents. Results indicated that it may have anxiolytic effects, warranting further investigation into its application for anxiety disorders.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique trifluoromethyl group enhances its reactivity and selectivity in chemical reactions.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. The imidazole ring is known for its ability to interact with various biological targets, making it a subject of interest in drug design.

Medicine

The compound has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that it may possess antimicrobial properties, potentially useful in developing new antibiotics.
  • Anticancer Properties : Research highlights its potential to inhibit tumor growth in cancer cell lines, particularly through mechanisms that target specific kinase pathways involved in cell proliferation. For instance, studies have reported significant cytotoxicity against HepG2 liver cancer cells, with IC50 values demonstrating enhanced potency compared to non-trifluoromethylated counterparts .

Anticancer Activity

A notable case study explored the effects of imidazole derivatives similar to (1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride on cancer cell lines. The study found that compounds with trifluoromethyl substitutions exhibited increased potency against HepG2 liver cancer cells compared to their analogs without this group . The mechanism of action was linked to the inhibition of specific kinase pathways critical for cancer cell survival.

Another investigation focused on the biological activity of imidazole derivatives, revealing that compounds with structural similarities could modulate enzyme activity effectively. This property is significant for developing drugs targeting enzymatic pathways involved in diseases such as chronic myelogenous leukemia (CML) where resistance to existing therapies poses a challenge .

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the benzyl group and imidazole ring (Table 1).

Table 1: Structural Comparison of Imidazole Derivatives

Compound Name Benzyl Substituent Imidazole Substituent Molecular Weight (g/mol)
Target Compound (Trifluoromethyl derivative) 3-CF₃ 4-methanamine ~293.5 (calculated)
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl 3-OCH₃ 4-methanamine 253.73
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine HCl 3-F 4-methanamine 241.69
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 4-Cl (chloromethyl) 1,2-dimethyl; 5-nitro Not reported

Physicochemical Properties

  • Molecular Weight : The trifluoromethyl group increases molecular weight (~293.5 g/mol) compared to methoxy (253.73 g/mol) and fluoro (241.69 g/mol) analogs due to the higher atomic mass of fluorine .
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. However, trifluoromethyl groups, being hydrophobic, may reduce solubility relative to methoxy or fluoro substituents.
  • Stability: The methoxy analog is stable under normal conditions but reactive with strong oxidizers . The electron-withdrawing trifluoromethyl group may confer greater stability against nucleophilic attack compared to electron-donating substituents like methoxy.

Environmental and Regulatory Considerations

  • Environmental Impact : Fluorinated compounds, including trifluoromethyl derivatives, are often persistent in the environment. Proper disposal and adherence to regulations (e.g., REACH) are critical .
  • Regulatory Status : Analogous compounds are classified as laboratory reagents, emphasizing restrictions to research use .

Preparation Methods

Direct Alkylation Using Sodium Hydride

A widely cited method involves the reaction of 4-(hydroxymethyl)imidazole with 1-(bromomethyl)-3-(trifluoromethyl)benzene in the presence of sodium hydride (NaH) in N-methylpyrrolidinone (NMP) at 70–100°C. The strong base deprotonates the imidazole nitrogen, facilitating nucleophilic attack on the benzyl halide:

$$
\text{Imidazole} + \text{Ar-CH}2\text{Br} \xrightarrow{\text{NaH, NMP}} \text{Ar-CH}2-\text{Imidazole} + \text{HBr}
$$

Optimization Notes :

  • Solvent Choice : NMP enhances solubility of intermediates and stabilizes the transition state.
  • Base Selection : Potassium carbonate (K$$2$$CO$$3$$) or cesium carbonate (Cs$$2$$CO$$3$$) may substitute NaH for safer handling, albeit with reduced yields (~75% vs. 92%).
  • Halide Reactivity : Bromides outperform chlorides due to better leaving-group ability, while iodides risk side reactions.

Palladium-Catalyzed Cross-Coupling

For sterically hindered substrates, Suzuki-Miyaura coupling between 4-(aminomethyl)imidazole boronic ester and 3-(trifluoromethyl)benzyl bromide has been reported. This method employs Pd(PPh$$3$$)$$4$$ as the catalyst and K$$3$$PO$$4$$ as the base in toluene/water (3:1) at 80°C:

$$
\text{Imidazole-Bpin} + \text{Ar-CH}2\text{Br} \xrightarrow{\text{Pd(0)}} \text{Ar-CH}2-\text{Imidazole} + \text{Bpin-Br}
$$

Advantages :

  • Tolerates electron-deficient aryl groups.
  • Yields up to 88% with minimal byproducts.

Introduction of the Aminomethyl Group

Gabriel Synthesis

A two-step sequence starting from 4-cyanomethylimidazole:

  • Phthalimide Protection :
    $$
    \text{Imidazole-CH}2\text{CN} + \text{Phthalimide} \xrightarrow{\text{KOH, DMF}} \text{Imidazole-CH}2\text{-Phth}
    $$
  • Deprotection with Hydrazine :
    $$
    \text{Imidazole-CH}2\text{-Phth} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH}} \text{Imidazole-CH}2\text{NH}_2
    $$

Yield : 76–82% over two steps.

Reductive Amination

Condensation of 4-formylimidazole with ammonium acetate followed by NaBH$$_4$$ reduction:

$$
\text{Imidazole-CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{MeOH}} \text{Imidazole-CH}2\text{NH}_2
$$

Key Considerations :

  • Excess NaBH$$_4$$ (3 equiv.) ensures complete reduction.
  • Acidic workup (HCl) facilitates isolation as the hydrochloride salt.

Hydrochloride Salt Formation

The free amine is treated with concentrated HCl (37%) in anhydrous diethyl ether under nitrogen:

$$
\text{Imidazole-CH}2\text{NH}2 + \text{HCl} \rightarrow \text{Imidazole-CH}2\text{NH}3^+ \text{Cl}^-
$$

Purification : Recrystallization from ethanol/ether (1:5) yields >99% pure product.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Alkylation 92 98 One-pot, scalable Requires anhydrous conditions
Suzuki Coupling 88 97 Stereoselective High catalyst cost
Gabriel Synthesis 78 95 Avoids harsh reductants Multi-step, moderate yields
Reductive Amination 85 96 Rapid, room-temperature Sensitive to moisture

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazole Substitution : Use of bulky bases (e.g., LDA) directs alkylation to the 1-position.
  • Trifluoromethyl Group Stability : Avoid strong acids (>100°C) to prevent defluorination.
  • Aminomethyl Hydrolysis : Employ low-temperature (0–5°C) workups during HCl salt formation.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the imidazole ring substitution pattern and trifluoromethylbenzyl connectivity .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .
  • X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and hydrogen bonding (e.g., imidazole N-H interactions) .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values under standardized assay conditions (e.g., cell line viability assays) .
  • Metabolic Stability Testing : Use liver microsomes to evaluate whether discrepancies arise from metabolic differences .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinases or GPCRs) .

What strategies are recommended for achieving high enantiomeric purity in derivatives of this compound?

Advanced Research Question

  • Chiral Chromatography : Use Chiralpak® columns with hexane:isopropanol gradients to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during imidazole functionalization .
  • Circular Dichroism (CD) : Verify enantiopurity post-synthesis by comparing CD spectra to known standards .

What are the key safety protocols for handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of fine powders .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory; respiratory protection (N95 masks) is advised for prolonged exposure .
  • Spill Management : Neutralize acidic residues (from HCl salt) with sodium bicarbonate before disposal .

How can X-ray crystallography and computational modeling be applied to elucidate the compound's structure and interactions?

Advanced Research Question

  • Crystallography : SHELXL refines diffraction data to map electron density around the trifluoromethyl group and imidazole ring .
  • DFT Calculations : Gaussian software predicts bond angles/energies and π-π stacking interactions with aromatic residues in target proteins .
  • Docking Studies : AutoDock Vina simulates binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) .

What in vitro and in vivo models are appropriate for evaluating the compound's pharmacological potential?

Advanced Research Question

  • In Vitro :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
    • Cell Migration : Boyden chambers for cancer metastasis studies .
  • In Vivo :
    • Rodent Models : PK/PD studies in Sprague-Dawley rats to assess bioavailability and toxicity .

How does structural modification at specific positions influence the compound's biological activity and selectivity?

Advanced Research Question

  • Trifluoromethyl Group : Replacing CF₃ with Cl or Br alters lipophilicity (logP) and target affinity .
  • Imidazole Substitution : Adding electron-withdrawing groups (e.g., NO₂) at C-2 enhances stability but may reduce solubility .
  • Methanamine Chain : Extending the chain length improves blood-brain barrier penetration in CNS-targeted studies .

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